2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole
Description
2-[4-(Chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole (CAS: 1170478-93-9) is a substituted imidazole derivative with a molecular formula of C₁₂H₁₄Cl₂N₂O and a molecular weight of 273.16 g/mol . The compound features a 1-methylimidazole core linked via a methylene bridge to a 4-(chloromethyl)phenoxy group. Its hydrochloride salt is commercially available, with hazardous properties requiring careful handling (H302, H314 hazard codes) .
Properties
IUPAC Name |
2-[[4-(chloromethyl)phenoxy]methyl]-1-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-15-7-6-14-12(15)9-16-11-4-2-10(8-13)3-5-11/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUCVUQEUSBJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole typically involves the following steps:
Alkylation: The initial step involves the alkylation of 4-(chloromethyl)phenol with 1-methyl-1H-imidazole in the presence of a base such as potassium carbonate.
Substitution: The resulting intermediate undergoes a substitution reaction to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity.
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl moiety undergoes substitution with various nucleophiles:
Mechanistic insights :
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Bromination proceeds via electrophilic aromatic substitution facilitated by bromine’s polarizability .
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Displacement reactions with imidazole require catalytic iodide to enhance leaving-group ability .
Functionalization via the Imidazole Ring
The 1-methylimidazole moiety participates in:
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Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺) through nitrogen lone pairs, though specific examples for this derivative require further exploration .
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Acid-base reactions : Protonation at N3 occurs under strongly acidic conditions, altering solubility and reactivity .
Side Reactions and Stability Considerations
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Elimination : Prolonged heating in DMF may lead to β-elimination, forming a vinyl ether byproduct .
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Oxidative degradation : Exposure to strong oxidizers (e.g., HNO₃) risks ring cleavage, necessitating inert atmospheres during storage .
Characterization Data
Critical analytical parameters for reaction verification:
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens, including bacteria and protozoa. For instance:
- Trichomonas vaginalis : Research indicates that related imidazole compounds demonstrate activity against metronidazole-resistant strains of this protozoan. The compound's structure suggests potential enhancements in activity due to the chloromethyl substitution, which may facilitate better interaction with microbial targets .
- Bacterial Infections : The compound has also been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth, thus positioning it as a candidate for developing new antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole has been highlighted in various studies:
- In Vivo Studies : Compounds structurally similar to this imidazole derivative have demonstrated significant reductions in edema and inflammatory markers in animal models. For example, compounds exhibiting similar structures have shown up to 92% reduction in inflammation compared to standard treatments like diclofenac .
- Mechanistic Insights : The anti-inflammatory effects are believed to be mediated through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of imidazole derivatives included testing the compound against resistant strains of Trichomonas vaginalis. Results indicated that the compound exhibited superior activity compared to metronidazole, suggesting its potential as an alternative treatment for resistant infections.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers evaluated the anti-inflammatory effects of structurally similar compounds in a murine model. The study found that these compounds significantly inhibited paw edema induced by carrageenan, demonstrating their potential as effective anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties of Selected Imidazole Derivatives
Physicochemical Properties
- Solubility and Stability: The phenoxymethyl group in the target compound likely enhances lipophilicity compared to benzimidazole derivatives (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) .
- Hazard Profiles : The target compound’s hydrochloride salt is classified as corrosive (H314), whereas nitro- or fluorophenyl-substituted derivatives may have distinct toxicity profiles .
Biological Activity
The compound 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole is C₁₂H₁₃ClN₂O. Its structure features a chloromethyl group attached to a phenoxy methyl moiety and an imidazole ring, which contributes to its biological activity.
Antibacterial Activity
Research indicates that compounds containing imidazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain imidazole derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The introduction of halogen substituents, like chlorine in this compound, has been associated with enhanced antibacterial efficacy due to increased lipophilicity and potential interactions with bacterial membranes .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole | Staphylococcus aureus | 5 µg/mL |
| 4-chloromethylbiphenyl | E. coli | 10 µg/mL |
| 4-hydroxyphenyl imidazole | Bacillus subtilis | 15 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives has also been documented. In vitro assays have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The presence of electron-withdrawing groups, such as chloromethyl, enhances the anti-inflammatory activity by facilitating better binding to COX enzymes .
Table 2: COX Inhibition by Imidazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole | 19.45 | 42.1 |
| Other Imidazole Derivative | 26.04 | 31.4 |
Case Studies
A notable study examined the effects of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole in a model of carrageenan-induced paw edema in rats. The results indicated significant reduction in edema compared to control groups, suggesting a potent anti-inflammatory effect .
The mechanism by which 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole exerts its biological effects is thought to involve several pathways:
- Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis due to its structural similarity to essential biomolecules.
- Anti-inflammatory Pathways : It may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation.
Q & A
Q. What are the optimal synthetic routes for 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of imidazole derivatives typically involves multi-step reactions with precise control of catalysts, solvents, and temperature. For example, palladium-catalyzed cross-coupling or alkylation reactions are common. demonstrates that solvent choice (ethanol vs. water) and catalyst selection (palladium on carbon vs. Raney nickel) critically affect intermediate yields by minimizing side reactions like hydrodechlorination . Key steps include:
- Chloromethylation: Introducing the chloromethyl group via nucleophilic substitution under inert conditions.
- Imidazole ring formation: Using cyclization reactions (e.g., Schiff base formation followed by dehydration) with NaOH in ethanol at 45°C, achieving >85% yield .
- Purification: Flash chromatography or recrystallization to isolate the target compound.
Q. How can researchers validate the structural integrity of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole?
Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy: Analyze - and -NMR spectra to confirm substituent positions and imidazole ring integrity. For example, coupling constants in -NMR distinguish between regioisomers .
- X-ray diffraction (XRD): Single-crystal XRD (e.g., monoclinic space group) provides bond-length data (C–Cl: ~1.73 Å) and crystallographic parameters (e.g., ) to confirm stereochemistry .
- Elemental analysis: Compare calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation acceptable) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for imidazole derivatives, such as 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole?
Methodological Answer: Discrepancies in bioactivity often arise from structural variations or assay conditions. To address this:
- Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., replacing chloromethyl with fluorophenyl groups) and compare IC values .
- Docking simulations: Use software like AutoDock to analyze binding modes. shows that compound 9c binds to active sites via C–H⋯S interactions (3.5185 Å), which may explain divergent activity in enzyme assays .
- Reproducibility checks: Validate assay protocols (e.g., cell line viability, solvent controls) to rule out experimental artifacts .
Q. How can computational modeling optimize regioselectivity in imidazole functionalization reactions?
Methodological Answer: Regioselectivity challenges in imidazole chemistry (e.g., N1 vs. N3 alkylation) can be addressed via:
- Density Functional Theory (DFT): Calculate transition-state energies to predict favored pathways. For example, highlights reaction path searches using quantum chemical methods to identify low-energy intermediates .
- Machine learning (ML): Train models on literature data (e.g., substituent electronic parameters) to predict reaction outcomes.
- Experimental validation: Use directing groups (e.g., sulfonyl chlorides) to steer functionalization, as shown in for sulfonamide synthesis .
Q. What methodologies identify and characterize degradation products of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole under varying pH conditions?
Methodological Answer: Degradation pathways can be mapped via:
- Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor hydrolysis products (e.g., imidazole ring cleavage) via LC-MS .
- Stability-indicating assays: Use HPLC with photodiode array detection to separate and quantify degradation products.
- Mechanistic insights: Isotopic labeling (e.g., -HO) can track oxygen incorporation during hydrolysis .
Experimental Design & Data Analysis
Q. How should researchers design experiments to compare the catalytic efficiency of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole in asymmetric synthesis?
Methodological Answer:
- Catalyst screening: Test the compound alongside chiral ligands (e.g., BINOL derivatives) in model reactions (e.g., aldol condensation).
- Kinetic studies: Measure turnover frequency (TOF) and enantiomeric excess (ee) via chiral GC or HPLC.
- Control experiments: Use racemic mixtures to establish baseline activity .
Q. What statistical approaches are recommended for analyzing contradictory XRD and NMR data in imidazole crystallography?
Methodological Answer:
- Rietveld refinement: Apply to XRD data to resolve atomic position discrepancies (e.g., mean C–C bond length: 0.002 Å deviation) .
- Dynamic NMR (DNMR): Use variable-temperature NMR to detect conformational changes that may explain crystallographic vs. solution-state differences .
- Cross-validation: Compare with computational models (e.g., Mercury CSD) to assess data reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
